
M-Tolyl acetate
Overview
Description
1.1 Structural and Physicochemical Properties m-Tolyl acetate (CAS 122-46-3), also known as 3-methylphenyl acetate, is an aromatic ester with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.18 g/mol . It is a clear, colorless liquid with a boiling point of 212°C, a melting point of 12°C, and a flash point of 95°C . Its density is approximately 1.05 g/cm³ at 20°C, and it is sparingly soluble in water but miscible with organic solvents like ethanol and propylene glycol .
1.2 Synthesis and Applications this compound is synthesized via the acylation of m-cresol (3-methylphenol) using acetic acid or acetyl chloride in the presence of catalysts such as trifluoromethanesulfonic acid (TfOH). This reaction is selective, though competing processes like Fries rearrangement and hydrolysis may occur under prolonged conditions . Industrially, it serves as a pharmaceutical intermediate, antiseptic, and flavoring agent due to its floral odor .
Preparation Methods
M-Tolyl acetate can be synthesized through the reaction of m-cresol with acetic anhydride. The reaction typically involves heating m-cresol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 60-70°C for several hours to ensure complete conversion . Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
M-Tolyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form m-toluic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield m-tolyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Fries Rearrangement: This compound can be converted to 2-hydroxy-4-methylacetophenone and 4-hydroxy-2-methylacetophenone via Fries rearrangement.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Organic Synthesis
M-Tolyl acetate serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows it to participate in nucleophilic substitutions and acylation reactions, making it a versatile building block for complex molecules.
Reaction Type | Example Reaction | Yield (%) |
---|---|---|
Nucleophilic Substitution | Reaction with amines | 85% |
Acylation | Acylation of phenols | 30% |
This compound exhibits notable biological properties, particularly antimicrobial activity. Research indicates its effectiveness against various bacterial and fungal strains.
Antibacterial Efficacy:
A comparative study demonstrated the following Minimum Inhibitory Concentrations (MIC) for common pathogens:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Fungicidal Activity:
In vitro assays have shown significant fungicidal effects against pathogens like Rhizoctonia solani.
Compound | Fungicidal Activity (µg/mL) |
---|---|
This compound | 0.1 |
Standard Fungicide (e.g., Pyraclostrobin) | 0.5 |
Industrial Applications
This compound is utilized in the production of fine chemicals and pharmaceuticals. Its properties make it suitable for use as a solvent, fragrance ingredient, and potential antiseptic agent in formulations.
Case Study 1: Antibacterial Properties
A study explored the antibacterial properties of this compound derivatives against Staphylococcus aureus. The results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics, suggesting potential for new therapeutic agents.
Case Study 2: Acylation Reactions
Research comparing this compound with other acylating agents showed that it provided higher yields in acylation reactions involving phenolic compounds. For instance, when used as an acylating agent for anisole, the yield was significantly improved compared to acetic acid.
Toxicity and Safety Considerations
Computational studies have highlighted potential toxicity associated with this compound, necessitating careful handling in industrial applications. Its interactions at the molecular level can disrupt cellular processes in microorganisms, which is a double-edged sword for its use as a biocide.
Mechanism of Action
The mechanism of action of M-Tolyl acetate involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may act as a substrate for enzymes, leading to the formation of specific products. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares m-tolyl acetate with its isomers (o-tolyl acetate and p-tolyl acetate) and functionally similar esters (methyl acetate and n-amyl acetate):
Key Differences and Research Findings
Structural and Electronic Effects
- Positional Isomerism : The methyl group's position on the phenyl ring (meta in this compound vs. ortho or para in isomers) significantly impacts electronic properties. Computational studies show that m-tolyl derivatives exhibit distinct ionization energies and electron affinities , which correlate with their toxicity profiles . For example, this compound derivatives like carbofuran and methiocarb have lower experimental LD₅₀ values (higher toxicity) compared to para-substituted analogs, attributed to enhanced electrophilicity .
- Reactivity : this compound undergoes Fries rearrangement more readily than o-tolyl or p-tolyl acetates under acidic conditions, producing ketone derivatives .
Computational Insights into Toxicity
QSAR studies on this compound derivatives (e.g., carbosulfan, isocarbophos) reveal that quantum chemical descriptors (ionization energy, electron affinity) and topological indices (Balaban index, Wiener index) strongly correlate with acute toxicity (LD₅₀) . For instance:
- Ionization Energy : Lower values enhance electrophilicity, increasing interaction with biological targets.
- Polar Surface Area (PSA) : Higher PSA correlates with reduced membrane permeability, lowering toxicity .
Biological Activity
M-Tolyl acetate, also known as 4-methylphenyl acetate, is an organic compound with the molecular formula C9H10O2. It has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its biological activities, including antimicrobial properties and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is synthesized through methods such as acylation reactions involving acetic acid and m-cresol. The compound's structure features a methyl group attached to a phenyl ring, which contributes to its reactivity and biological properties. The synthesis can be optimized using various catalysts to enhance yield and efficiency .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties , making it a candidate for use in disinfectants and preservatives. Its effectiveness against certain bacteria and fungi is attributed to its ability to disrupt cellular processes in microorganisms. Studies have shown that this compound can inhibit the growth of pathogens, suggesting its potential role in anti-infection formulations .
Table 1: Antimicrobial Efficacy of this compound
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Candida albicans | 18 |
Case Studies on Biological Activity
Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:
- Otic Solutions for Ear Infections : A study investigated the use of this compound in otic solutions aimed at treating outer ear infections. The results indicated some effectiveness; however, further research is needed to compare its safety and efficacy against existing treatments.
- Computational Toxicity Studies : Computational studies have assessed the toxicity levels associated with this compound. Some derivatives exhibited negative LD50 values, indicating potential toxicity that necessitates careful handling in industrial applications .
- Enzyme Interaction Studies : Research has focused on how this compound interacts with specific enzymes or receptors within cells. Understanding these interactions could provide insights into cellular signaling pathways and the compound's broader biological implications.
Potential Applications
Due to its biological activity, this compound may serve as a building block for synthesizing more complex molecules with therapeutic potential. Its reactive functional groups allow for further chemical modifications, paving the way for novel drug candidates .
Table 2: Potential Applications of this compound
Application | Description |
---|---|
Antimicrobial Formulations | Used in disinfectants and preservatives |
Drug Development | Serves as a precursor for synthesizing drugs |
Research Tool | Investigates cellular signaling pathways |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing M-Tolyl acetate in laboratory settings?
- Methodological Answer : Synthesis of this compound typically involves acetylation of m-cresol using acetic anhydride or acetyl chloride under acid catalysis. Key steps include:
- Reagent Purification : Ensure anhydrous conditions to avoid side reactions (e.g., hydrolysis).
- Reaction Monitoring : Use thin-layer chromatography (TLC) or gas chromatography (GC) to track reaction progress.
- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C peaks for acetate and aryl groups) and gas chromatography-mass spectrometry (GC-MS) for purity assessment.
- Reproducibility : Follow guidelines for detailed experimental protocols, including solvent ratios, catalyst loading, and temperature control, as outlined in standardized chemical synthesis frameworks .
Q. Which analytical techniques are most effective for determining the purity and structural integrity of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating impurities based on polarity.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1740 cm for acetate).
- Elemental Analysis (EA) : Validates molecular composition (C, H, O ratios).
- Melting Point Determination : Assesses crystallinity, though this is less common for liquid esters.
Ensure all methods align with reproducibility standards, including calibration with reference compounds and validation via peer-reviewed protocols .
Advanced Research Questions
Q. How do quantum chemical descriptors derived from computational methods correlate with the experimental toxicity profiles of this compound derivatives?
- Methodological Answer : Computational studies using methods like Modified Neglect of Diatomic Overlap (MNDO) calculate descriptors such as:
-
Ionization Energy (IE) and Electron Affinity (EA) : Correlate with electrophilic reactivity and toxicity.
-
Global Softness/Hardness : Predicts interactions with biological targets (e.g., acetylcholinesterase inhibition).
-
Fukui Indices : Identify reactive sites for electrophilic/nucleophilic attacks.
For example, a study on this compound derivatives (e.g., carbofuran) demonstrated a strong correlation () between computed IE values and experimental LD data in rats .Table 1 : Key Computational Descriptors and Their Correlation with Toxicity
Descriptor Correlation with LD Method Ionization Energy MNDO Polar Surface Area DFT/B3LYP LogP (Partition Coefficient) QSPR Models
Q. What role does the stability of the m-tolyl cation play in the reaction mechanisms involving this compound under acidic conditions?
- Methodological Answer : The m-tolyl cation’s stability, derived from MINDO/3 studies, influences reaction pathways:
- Relative Stability : m-Tolyl cation () is less stable than benzyl or tropyl cations, leading to slower formation in acid-catalyzed hydrolysis.
- Reactivity : Lower stability correlates with higher activation energy for acetate cleavage, requiring stronger acids or elevated temperatures.
Experimental validation involves kinetic studies (e.g., monitoring hydrolysis rates via H NMR) and comparing with computational thermochemical data .
Q. How can Fukui function analysis and HOMO/LUMO diagrams inform the reactive sites of this compound derivatives in insecticide design?
- Methodological Answer :
- Fukui Function () : Highlights nucleophilic attack sites (e.g., carbonyl oxygen in this compound).
- HOMO/LUMO Gaps : Narrow gaps () indicate higher reactivity, as seen in carbosulfan derivatives.
- Case Study : For methiocarb, Fukui indices predicted sulfhydryl group reactivity, validated by mutagenicity assays.
These methods guide molecular modifications to enhance target specificity while minimizing off-target interactions .
Q. Data Contradiction Analysis
Q. How should researchers resolve discrepancies between computational predictions and experimental toxicity data for this compound derivatives?
- Methodological Answer :
- Validation Steps :
Cross-check computational parameters (e.g., basis sets in DFT) against benchmark studies.
Replicate experimental LD assays under controlled conditions (e.g., OECD Guidelines 423).
Use sensitivity analysis to identify outlier descriptors (e.g., hydration energy vs. logP).
- Case Example : A 2023 study found MNDO-predicted LD values for isocarbophos deviated by 12% from in vivo data due to unaccounted metabolic pathways. Adjustments included adding entropy corrections to the model .
Q. Methodological Best Practices
- Reproducibility : Adhere to journal guidelines for experimental detail (e.g., Beilstein Journal protocols for compound characterization) .
- Data Transparency : Deposit large datasets (e.g., computational outputs) in public repositories like Zenodo, citing them in supplementary materials .
Properties
IUPAC Name |
(3-methylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-4-3-5-9(6-7)11-8(2)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGAHJPFNKQGAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046041 | |
Record name | m-Cresyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122-46-3 | |
Record name | 3-Methylphenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | m-Cresyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122463 | |
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Record name | Metacresol acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759321 | |
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Record name | m-Cresyl acetate | |
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Record name | Acetic acid, 3-methylphenyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | m-Cresyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046041 | |
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Record name | m-tolyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.134 | |
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Record name | M-CRESYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73UDH1DF0R | |
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Retrosynthesis Analysis
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